molecular formula C29H23ClN2O5 B12628211 C29H23ClN2O5

C29H23ClN2O5

Cat. No.: B12628211
M. Wt: 515.0 g/mol
InChI Key: LXAIVCHHSHJWRD-HLMSNRGBSA-N
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Description

The compound with the molecular formula C29H23ClN2O5 Loratadine . It is a white or almost white crystalline powder, commonly used as an antihistamine to treat allergies. Loratadine is a long-acting tricyclic antihistamine with selective peripheral histamine H1-receptor antagonistic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through several methods. One common method involves dissolving 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-methylpiperidine in toluene, followed by the addition of ethyl chloroformate. After the reaction is complete, water is added, and the organic layer is separated. The product is then washed, dried, and concentrated under reduced pressure to obtain an oily substance, which is then recrystallized using ether to yield Loratadine .

Industrial Production Methods

Industrial production of Loratadine typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes various chemical reactions, including:

    Oxidation: Loratadine can be oxidized to form desloratadine, an active metabolite.

    Reduction: Reduction reactions are less common but can be used to modify the compound’s structure.

    Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atom, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness. Loratadine does not cross the blood-brain barrier significantly, which minimizes its sedative effects compared to other antihistamines .

Comparison with Similar Compounds

Similar Compounds

    Desloratadine: An active metabolite of Loratadine with similar antihistamine properties.

    Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.

    Fexofenadine: A third-generation antihistamine with fewer sedative effects.

Uniqueness

Loratadine is unique in its long-acting, non-sedative properties, making it a preferred choice for treating allergies without causing drowsiness. Its selective action on peripheral H1 receptors also contributes to its effectiveness and safety profile .

Properties

Molecular Formula

C29H23ClN2O5

Molecular Weight

515.0 g/mol

IUPAC Name

(11S,12R,16S)-14-(4-chlorophenyl)-11-(3,4-dimethoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

InChI

InChI=1S/C29H23ClN2O5/c1-36-21-12-7-17(15-22(21)37-2)27(33)26-24-23(25-20-6-4-3-5-16(20)13-14-31(25)26)28(34)32(29(24)35)19-10-8-18(30)9-11-19/h3-15,23-26H,1-2H3/t23-,24+,25?,26-/m0/s1

InChI Key

LXAIVCHHSHJWRD-HLMSNRGBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H](C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=C(C=C6)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=C(C=C6)Cl)OC

Origin of Product

United States

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